molecular formula C6H4BrClFN B180509 4-Bromo-5-chloro-2-fluoroaniline CAS No. 116369-24-5

4-Bromo-5-chloro-2-fluoroaniline

Cat. No.: B180509
CAS No.: 116369-24-5
M. Wt: 224.46 g/mol
InChI Key: SKJMNEFZWYBTHT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. It is a halogenated derivative of aniline, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluoroaniline typically involves multi-step processes starting from commercially available precursors. One common method involves the halogenation of 2-fluoroaniline, followed by selective bromination and chlorination under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron or copper salts to facilitate the halogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, including recrystallization and chromatography, is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted anilines, nitroanilines, and reduced aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-5-chloro-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring enhance its binding affinity to these targets, leading to inhibition or activation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroaniline
  • 4-Bromo-3-fluoroaniline
  • 5-Bromo-4-chloro-2-fluoroaniline
  • 2-Fluoroaniline

Uniqueness

4-Bromo-5-chloro-2-fluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

IUPAC Name

4-bromo-5-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJMNEFZWYBTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556326
Record name 4-Bromo-5-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116369-24-5
Record name 4-Bromo-5-chloro-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116369-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-chloro-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-chloro-2-fluoroaniline
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